molecular formula C20H16ClNO3 B11937477 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide CAS No. 853348-25-1

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide

Cat. No.: B11937477
CAS No.: 853348-25-1
M. Wt: 353.8 g/mol
InChI Key: KEPMIMGJTVXRAZ-ZRDIBKRKSA-N
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Description

The compound 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide (hereafter referred to as the "target compound") is a propenamide derivative featuring a 2-chlorophenyl-substituted furan ring and a 3-methoxyphenyl amide group.

Properties

CAS No.

853348-25-1

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H16ClNO3/c1-24-16-6-4-5-14(13-16)22-20(23)12-10-15-9-11-19(25-15)17-7-2-3-8-18(17)21/h2-13H,1H3,(H,22,23)/b12-10+

InChI Key

KEPMIMGJTVXRAZ-ZRDIBKRKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furyl Intermediate: The initial step involves the synthesis of the 5-(2-chlorophenyl)-2-furyl intermediate through a reaction between 2-chlorobenzaldehyde and furfural in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The furyl intermediate is then reacted with 3-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propenamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s activity and physicochemical properties can be inferred by comparing it to analogues with modifications in:

Furyl ring substituents (position and type of halogens or functional groups).

Amide-linked aromatic group (substituents on the phenyl ring, e.g., methoxy, chloro, methyl).

Stereochemistry (E/Z configuration of the propenamide double bond).

Table 1: Structural and Functional Comparison of Analogues
Compound Name Furyl Substituent Amide Substituent Molecular Weight Key Features Potential Bioactivity Reference
Target Compound 2-Chlorophenyl 3-Methoxyphenyl ~371.8 Methoxy (electron-donating) group Hypothesized pain modulation
SB-366791 (3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide) 4-Chlorophenyl 3-Methoxyphenyl ~371.8 Chlorine at para position on furyl ring TRPV1 antagonist (pain models)
(2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide 2-Chlorophenyl 3-Chloro-4-methylphenyl 372.25 Chloro and methyl groups (lipophilic) Structural data only
3-[5-(4-Bromophenyl)-2-furyl]-N-(3-chloro-2-methylphenyl)propanamide 4-Bromophenyl 3-Chloro-2-methylphenyl ~414.7 Bromine (bulkier, polarizable) Unreported
CID 45051052 (2-isopropylphenyl analogue) 2-Chlorophenyl 2-Isopropylphenyl 372.25 Isopropyl (steric hindrance) Structural data only
Sigma-Aldrich T107468 (2-fluorophenyl analogue) 2-Chlorophenyl 2-Fluorophenyl ~356.8 Fluorine (electronegative) Research chemical
Key Observations:
  • Furyl Substituents: The 2-chlorophenyl group in the target compound and its analogues (e.g., ) may enhance π-π stacking interactions in hydrophobic binding pockets compared to 4-substituted chlorophenyl groups (e.g., SB-366791 ).
  • Amide-Linked Aromatic Groups: The 3-methoxyphenyl group in the target compound and SB-366791 introduces electron-donating effects, which may improve solubility or hydrogen bonding compared to chloro/methyl groups (e.g., ).
  • Stereochemistry :
    • The (2E)-configuration in analogues like ensures proper spatial alignment for receptor interactions.

Hypothetical Pharmacological Implications

  • Target Compound vs. SB-366791 : The shift from 4-chlorophenyl (SB-366791) to 2-chlorophenyl may alter selectivity for receptors like TRPV1, as substituent position impacts ligand-receptor fit .
  • Methoxy vs. Chloro/Methyl Groups : The 3-methoxy group’s electron-donating nature could enhance binding to polar residues in enzyme active sites compared to lipophilic chloro/methyl groups .

Biological Activity

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide, also known as a derivative of furyl and phenyl compounds, has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the context of pain modulation and neuroprotection.

Chemical Structure and Properties

  • Molecular Formula : C20H15ClNO3
  • SMILES Notation : COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl
  • InChIKey : MSFASECOKCPQBT-DHZHZOJOSA-N

The compound features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Sodium Channel Inhibition : Preliminary studies suggest that compounds similar to this compound may act as sodium channel blockers, specifically targeting human Nav1.8 sodium channels. This property is significant for managing neuropathic pain conditions, as sodium channels play a crucial role in pain signaling pathways .
  • Anti-inflammatory Properties : The presence of the furan ring and chlorophenyl moieties may enhance anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Neuropathic Pain Models :
    • In animal studies, similar compounds have shown a dose-dependent reduction in behavioral responses associated with neuropathic pain. The IC50 values for sodium channel inhibition were noted to be as low as 8 nM under specific conditions, indicating high potency .
  • Inflammatory Response :
    • In vitro studies demonstrated that derivatives of this compound could reduce the secretion of inflammatory mediators in cell cultures exposed to lipopolysaccharides (LPS), suggesting a mechanism for its potential anti-inflammatory effects .

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+388.05018189.7
[M+Na]+410.03212205.5
[M+NH4]+405.07672197.5
[M+K]+426.00606198.0
[M-H]-386.03562196.8

This data illustrates the mass spectrometry characteristics of the compound, which are crucial for understanding its behavior in biological assays.

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